molecular formula C8H8BrFN2 B1383818 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine CAS No. 1266129-51-4

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine

Cat. No. B1383818
CAS RN: 1266129-51-4
M. Wt: 231.06 g/mol
InChI Key: UFAQZOXRVLGRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine” is 1S/C8H9BrFN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Chemoselective Functionalization

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is notable for its potential in chemoselective functionalization. Studies demonstrate the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, using catalytic amination. This process selectively substitutes the bromide, enabling the creation of diverse chemical structures for various applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Radiosynthesis for Imaging

The compound's derivatives are useful in radiosynthesis, particularly in creating 2-amino-5-[18F]fluoropyridines. This process, involving palladium-catalyzed reaction and radiofluorination, is crucial for medical imaging techniques like Positron Emission Tomography (PET), providing insights into biological processes at the molecular level (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Antibacterial Activity

Compounds structurally similar to 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine have been synthesized for their potent antibacterial properties. These compounds target Gram-positive pathogens and show promising activity against resistant strains like MRSA, PRSP, and VRE (Inagaki, Miyauchi, Miyauchi, Kawato, Ohki, Matsuhashi, Kawakami, Takahashi, & Takemura, 2003).

Versatile Synthesis Applications

Its structural analogs are involved in the versatile synthesis of disubstituted fluoropyridines and pyridones. This application is significant in medicinal chemistry, where the ability to create variously substituted pyridines and pyridones can lead to the development of new drugs and materials (Sutherland & Gallagher, 2003).

Mechanism of Action

The mechanism of action for “1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine” is not available from the web search results .

It is stored in a freezer and shipped at room temperature . The physical form is a crystal - powder with a color ranging from white to yellow to brown .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAQZOXRVLGRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 4
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 6
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.